![molecular formula C20H19N3O4 B2639283 ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-93-3](/img/structure/B2639283.png)
ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a chemical compound with the CAS Number: 477710-93-3 and a molecular weight of 365.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Biological Activities and Molecular Docking
- Novel pyrazoline derivatives, synthesized from ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate, were effective inhibitors of human carbonic anhydrase I and II isozymes and of the acetylcholinesterase enzyme, demonstrating potential for therapeutic applications. Molecular docking studies helped to determine the inhibition profile of these compounds on receptors (Turkan et al., 2019).
Anticancer Properties
- A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and showed the ability to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy, highlighting their potential as anticancer agents (Zheng et al., 2010).
Antiglaucoma Activity
- Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized, showing inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for antiglaucoma treatment. These new derivatives were found to be more potent inhibitors than both the parent compound and acetazolamide, a standard treatment (Kasımoğulları et al., 2010).
Synthesis of Heterocyclic Compounds
- The study of aziridinium ions led to the selective synthesis of pyrazolidin-3-ones and pyrazolo[1,2-a]pyrazoles, demonstrating the utility of these ions in creating a variety of heterocyclic compounds with potential biological activities (Chuang & Sharpless, 2000).
Corrosion Inhibition
- Pyranpyrazole derivatives were investigated as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. Experimental and quantum chemical studies confirmed the efficacy and mechanism of action of these compounds, illustrating their importance in materials science (Dohare et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a complex organic compound that interacts with specific targets in the body. The primary targets of this compound are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
The interaction of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate with its targets involves binding to the active sites of the enzymes, potentially inhibiting their activity . This inhibition can lead to an increase in intracellular cAMP levels, which can then modulate various downstream signaling pathways.
Biochemical Pathways
The biochemical pathways affected by ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate are primarily those regulated by cAMP. cAMP is a second messenger involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting phosphodiesterase enzymes and increasing cAMP levels, ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate can potentially influence these metabolic pathways .
Result of Action
The molecular and cellular effects of ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate’s action are likely to be diverse, given the wide range of processes regulated by cAMP. Specific effects would depend on the context of the cells and tissues where the compound is active .
Eigenschaften
IUPAC Name |
ethyl 2-[2-(3-nitrophenyl)pyrazol-3-yl]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-27-20(24)18(13-15-7-4-3-5-8-15)19-11-12-21-22(19)16-9-6-10-17(14-16)23(25)26/h3-12,14,18H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYBUNJBMFQDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2639200.png)
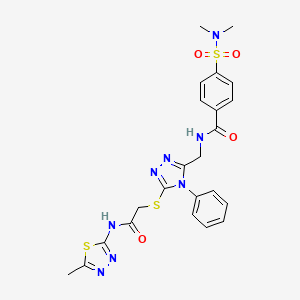
![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/no-structure.png)
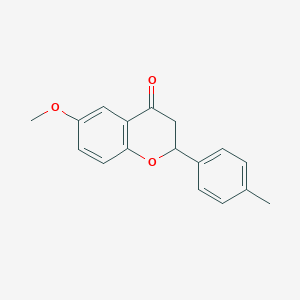
![Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2639207.png)
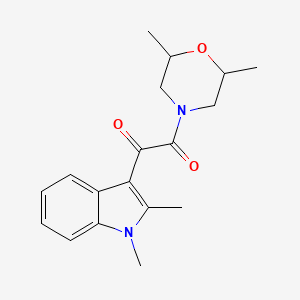
![ethyl 4-((1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2639209.png)
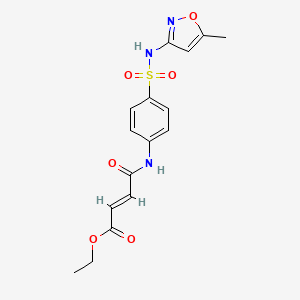
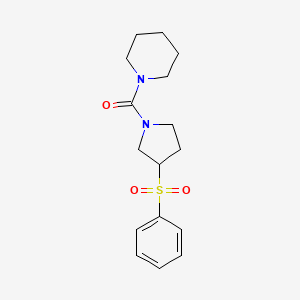

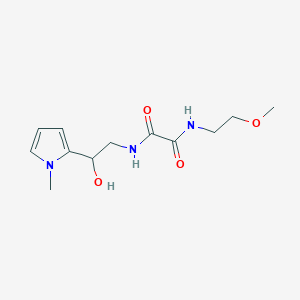


![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)